molecular formula C8H5N5 B018776 Tetrazolo[5,1-a]phthalazine CAS No. 234-82-2

Tetrazolo[5,1-a]phthalazine

Cat. No.: B018776
CAS No.: 234-82-2
M. Wt: 171.16 g/mol
InChI Key: FIWXBGMUHHWRKK-UHFFFAOYSA-N
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Description

Tetrazolo[5,1-a]phthalazine, also known as this compound, is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Plasma Analysis : It is used to determine hydralazine in plasma. A stable compound of hydralazine can be extracted and quantitatively determined using gas-liquid chromatography (Jack et al., 1975).

  • Chemical Reactions Study : The compound is valuable for studying nitrene-carbene-carbene rearrangement and its products (Høj, Kvaskoff, & Wentrup, 2014).

  • Nitrite Ion Determination : Tetrazolo-[5, 1-a]phthalazine is utilized for more specific determination of nitrite ion compared to conventional methods (Noda et al., 1980).

  • Solid-Phase Synthesis : Derivatives of this compound are useful for their high yields and purity in solid-phase synthesis (Hwang, Choi, & Gong, 2005).

  • Routine Analysis of Nitrite and Formaldehyde : It is used for routine analysis of these compounds in foods, biological fluids, and ambient waters (Csiba et al., 1996).

  • Monoamine Oxidase Inhibition : Tetrazolo[5,1-a]phthalazine (Tetra-P) is a structural analog of iproniazid, acting as a potent and selective monoamine oxidase inhibitor found in rat brain mitochondrial MAO (Kai et al., 1985).

  • Potential Treatment for Heart Failure : Derivatives bearing substituted benzylpiperazine moieties show potential as positive inotropic agents for treating heart failure (Wu et al., 2013).

  • Antimicrobial Activity Study : Tetrazolo[5,1-a] phthalazine was synthesized to study its antimicrobial activity (El-Hashash, Soliman, & El-Shamy, 2012).

  • Anticonvulsant Agent : It shows potent anticonvulsant activities with a wide spectrum of action in several models (Sun et al., 2010; Zhang et al., 2017).

  • In Vivo Studies : this compound is found in human saliva and rabbit urine and forms various products under gastric conditions (Noda et al., 1979).

  • Positive Inotropic Evaluation : Some derivatives show favorable positive inotropic activities compared to standard drugs (Ma et al., 2014).

  • QUAN-0808 Compound : This specific derivative of this compound has anticonvulsant, anti-inflammatory, analgesic, anticoagulant, antithrombotic, and antidepressant effects (Asif, 2017; Yu et al., 2012, 2014).

Future Directions

The future directions of research on Tetrazolo[5,1-a]phthalazine are promising. One study suggests that studying this compound can provide valuable insights into the field of energetic materials, where access to multiple polymorphs can be used to improve performance and clarify how it depends on molecular packing .

Mechanism of Action

Target of Action

Tetrazolo[5,1-a]phthalazine, also known as QUAN-0808 , is a new phthalazine tetrazole derivative that has been evaluated for various pharmacological effects.

Mode of Action

QUAN-0808 exhibits anti-inflammatory and analgesic effects . It significantly decreases xylene-induced ear edema and carrageenan-induced paw edema in mice . These effects suggest that QUAN-0808 interacts with its targets to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) .

Biochemical Pathways

QUAN-0808 appears to affect the biochemical pathways involved in inflammation and pain perception. It decreases the levels of PGE2 and NO on the edema paw , suggesting it may inhibit the cyclooxygenase and nitric oxide synthase pathways, respectively. These pathways are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.

Pharmacokinetics

A study has shown that a nanoemulsion form of quan-0808 can boost the solubility and bioavailability of the drug . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly improved with appropriate formulation strategies.

Result of Action

The molecular and cellular effects of QUAN-0808’s action include a decrease in the production of PGE2, NO, and other inflammatory mediators . This leads to a reduction in inflammation and pain, as evidenced by decreased ear and paw edema in mice . Additionally, QUAN-0808 has shown potential anticoagulant and antithrombotic effects .

Properties

IUPAC Name

tetrazolo[5,1-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c1-2-4-7-6(3-1)5-9-13-8(7)10-11-12-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWXBGMUHHWRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177956
Record name Tetrazolo(5,1-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-82-2
Record name Tetrazolo[5,1-a]phthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrazolo(5,1-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrazolo(5,1-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAZOLO(5,1-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEN3AS3YFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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